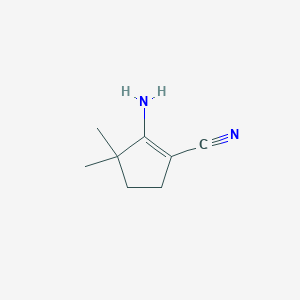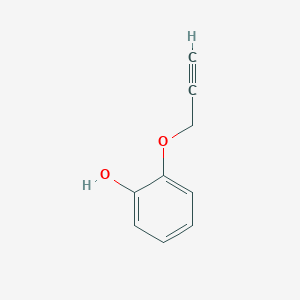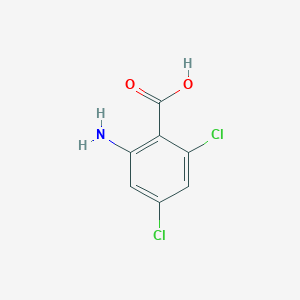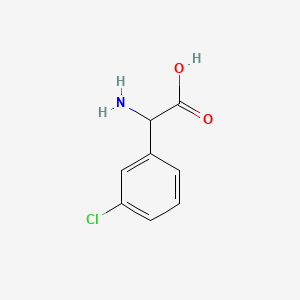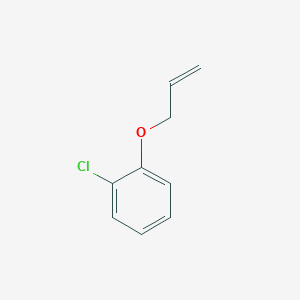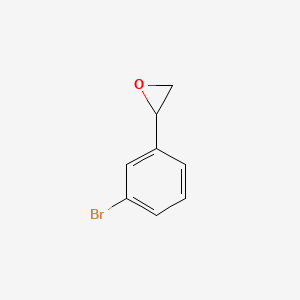
2-(3-Bromophenyl)oxirane
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)oxirane and related compounds often involves strategies that capitalize on the reactivity of brominated aromatic compounds and epoxides. For example, a practical synthesis method has been developed for a related compound, 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate in the production of certain pharmaceuticals. This synthesis route, involving the cross-coupling reaction and diazotization, highlights the challenges and solutions in synthesizing brominated aromatic compounds, which could be adapted for this compound synthesis (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of oxirane compounds, including this compound, is characterized by the three-membered oxirane ring, which imparts significant strain and thus reactivity to the molecule. This structural aspect is crucial for its chemical behavior and reactivity, especially in opening reactions of the epoxide ring, which can be catalyzed by acids or bases (He & Meloan, 1972).
Chemical Reactions and Properties
The reactivity of oxiranes, in general, involves ring-opening reactions that are fundamental to their application in synthesizing various functionalized compounds. The presence of the bromophenyl group further adds to the complexity of possible chemical transformations, offering routes to synthesize compounds with diverse biological and chemical properties. Research into oxirane compounds elucidates their broad reactivity and potential in synthesis (Mishmash He & Meloan Ce, 1972).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by both the oxirane ring and the bromophenyl group. These properties are critical for determining the conditions under which the compound can be handled, stored, and used in chemical reactions. While specific data on this compound may not be readily available, studies on similar compounds provide valuable insights into handling and application strategies for oxirane compounds (Koch & Sures, 2018).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with nucleophiles, stability under various conditions, and susceptibility to catalytic transformations, are central to its utility in organic synthesis. The epoxide ring is particularly reactive toward nucleophilic attack, providing a versatile handle for the introduction of various functional groups. Additionally, the bromine atom on the phenyl ring offers opportunities for further functionalization through substitution reactions, enhancing the compound's utility as a synthetic intermediate (Chovatiya et al., 2014).
Scientific Research Applications
Antimicrobial Additives in Oils and Fuels
2-(3-Bromophenyl)oxirane has been studied for its potential as an antimicrobial additive in lubricating oils and fuels. Research by Talybov, Akhmedova, and Yusubov (2022) involved the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes using chloromethylbenzyl ether and chloro(bromo)-substituted benzaldehydes. The resulting compounds demonstrated effective antimicrobial properties, making them suitable for use in various oil and fuel applications (Talybov, Akhmedova, & Yusubov, 2022).
Stereoselective Synthesis
The compound has been used in the stereoselective synthesis of various chemical structures. For instance, Bravo et al. (1994) explored the stereoselective formation of oxiranes by the reaction of diazomethane on certain ketones, obtaining high chemical yield and diastereoselectivity. This process is significant in creating specific molecular configurations important in chemical synthesis (Bravo et al., 1994).
Polymerization and Material Science
Shih and Tirrell (1984) investigated the conversion of (2-Bromoethyl)oxirane to poly-[(2-bromoethyl)oxirane], a process important in the field of polymer science. The resulting polyether had potential applications in biomaterials and contact lenses due to its unique properties, like its ability to absorb significant amounts of water (Shih & Tirrell, 1984).
Chemical Synthesis and Reactions
The use of this compound in various chemical reactions and syntheses has been extensively studied. For example, research by Fujiwara et al. (1990) demonstrated its application in the synthesis of oxiranes and oxetanes from 1,2- or 1,3-halohydrins using organoantimony(V) alkoxide. This method was notable for its neutral reaction conditions and the intact preservation of ester moieties in the oxiranes (Fujiwara et al., 1990).
Mechanism of Action
Target of Action
Oxiranes, in general, are known to react with a variety of nucleophiles, including carboxylic acids .
Mode of Action
2-(3-Bromophenyl)oxirane, like other oxiranes, undergoes a ring-opening reaction initiated by a tertiary amine . This reaction involves several stages:
- Quaternization of the tertiary amine by the activated oxirane .
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Pharmacokinetics
It is known that the compound has a molecular weight of 19904 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound’s ring-opening reaction leads to the formation of β-hydroxypropyl ester , which could have various effects depending on the context of its use.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 4°C , suggesting that temperature could affect its stability and efficacy. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action.
properties
IUPAC Name |
2-(3-bromophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPLJNGZNHMXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950711 | |
| Record name | 2-(3-Bromophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28022-44-8 | |
| Record name | 2-(3-Bromophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28022-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(epoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028022448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Bromophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



